

Ceftaroline fosamil binding affinity for penicillinbinding protein 2a (PBP2a)

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Ceftaroline Fosamil's High-Affinity Binding to PBP2a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline fosamil, the prodrug of the active metabolite ceftaroline, is a fifth-generation cephalosporin with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This unique capability among cephalosporins is primarily attributed to its high binding affinity for Penicillin-Binding Protein 2a (PBP2a), the enzyme responsible for methicillin resistance. This technical guide provides an in-depth analysis of the binding affinity of ceftaroline for PBP2a, detailing the underlying molecular mechanisms, quantitative binding data, and the experimental protocols used for these assessments.

Mechanism of Action: Allosteric Modulation and Covalent Inhibition

The interaction between ceftaroline and PBP2a is a sophisticated, multi-step process involving both allosteric modulation and covalent modification. Unlike traditional beta-lactams that are largely ineffective against PBP2a due to its closed active site, ceftaroline employs a novel mechanism[1][2][3]:



- Allosteric Binding: A molecule of ceftaroline first binds to an allosteric site on PBP2a, located approximately 60 Å from the active site[4][5].
- Conformational Change: This allosteric binding event induces a conformational change in the PBP2a structure. This change opens up the otherwise constricted active site, making it accessible.
- Active Site Binding and Acylation: A second molecule of ceftaroline can then bind to the nowopen active site. This is followed by the covalent acylation of the active site serine residue (Ser403), which inactivates the enzyme and ultimately inhibits bacterial cell wall synthesis.

This allosteric mechanism is a key determinant of ceftaroline's efficacy against MRSA.

Quantitative Binding Affinity Data

The binding affinity of ceftaroline for PBP2a has been quantified using various experimental methods, primarily through the determination of the 50% inhibitory concentration (IC50). The following tables summarize the available quantitative data for wild-type and mutant PBP2a.

Table 1: Binding Affinity of Ceftaroline and Comparator β-Lactams for Wild-Type PBP2a

Compound	S. aureus Strain(s)	IC50 (μg/mL)	Fold-Higher Affinity vs. Comparators	Reference(s)
Ceftaroline	Methicillin- resistant S. aureus (MRSA)	0.01 - 1	Up to 256-fold	
Ceftriaxone	MRSA	>128	-	_
Cefotaxime	MRSA	>128	-	
Oxacillin	MRSA	>128	-	_
Penicillin G	MRSA	>128	-	

Table 2: Impact of PBP2a Mutations on Ceftaroline Binding Affinity



PBP2a Mutation	S. aureus Isolate	Ceftaroline MIC (mg/L)	Ceftaroline IC50 (µM)	Reference(s)
Wild-Type	TMHS-5007 background	0.5	1.5	
Y446N	TMHS-4519	1.5	>500	_
E447K	Not specified	4	Not specified	
Y446N + E447K	TMHS-5007	>32	>500	
E239K (allosteric site)	TMHS-5007	Not specified	3.0 (2-fold reduction in IC50)	

Experimental Protocols Expression and Purification of Recombinant PBP2a

The production of soluble, recombinant PBP2a is a prerequisite for in vitro binding assays. The following is a generalized protocol based on established methods.

- 1. Gene Cloning and Expression Vector Construction:
- The mecA gene, encoding PBP2a, is amplified from an MRSA strain (e.g., COL) via PCR. To enhance solubility, the N-terminal membrane-anchoring domain is often truncated.
- The amplified gene is then cloned into a suitable expression vector, such as pET-24a or pGEX, which may include tags like His-tag or GST-tag for purification.
- 2. Protein Expression:
- The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
- Bacterial cultures are grown at 37°C to an optimal density (OD600 of ~0.6).
- Protein expression is induced with an appropriate inducer, typically isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 18-



20°C) overnight to promote proper protein folding and solubility.

- 3. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation and resuspended in a lysis buffer.
- Cell lysis is achieved through methods such as sonication or high-pressure homogenization.
- The soluble protein fraction is separated from cell debris by centrifugation.
- The tagged PBP2a is purified from the soluble lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione resin for GST-tagged proteins).
- The purified protein is dialyzed against a suitable storage buffer and the concentration is determined.

Bocillin-FL Competition Assay for IC50 Determination

This assay is a widely used method to determine the binding affinity of unlabeled β -lactams by measuring their ability to compete with a fluorescently labeled penicillin, Bocillin-FL, for binding to PBP2a.

Materials:

- Purified recombinant PBP2a
- Bocillin-FL (fluorescent penicillin)
- Ceftaroline and other test β-lactams
- Assay Buffer (e.g., phosphate-buffered saline, PBS)
- SDS-PAGE reagents and equipment
- Fluorescence gel scanner

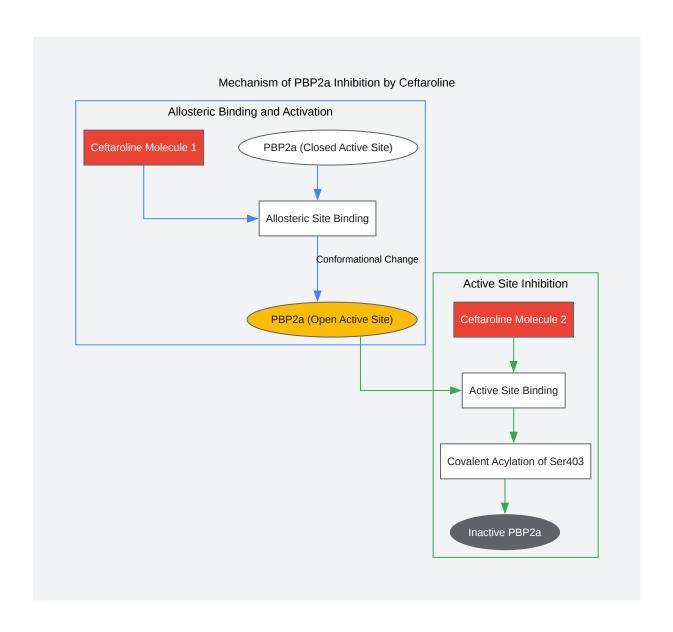
Procedure:



- Incubation with Inhibitor: In a series of microcentrifuge tubes, a constant concentration of purified PBP2a (e.g., 1 μM) is incubated with serially diluted concentrations of ceftaroline (or other test compounds) for a defined period (e.g., 30 minutes) at room temperature to allow for binding. A control reaction with no inhibitor is also prepared.
- Labeling with Bocillin-FL: A fixed concentration of Bocillin-FL is added to each reaction tube and incubated for another set period (e.g., 30 minutes) at room temperature. Bocillin-FL will bind to the PBP2a active sites that are not occupied by the test compound.
- Quenching and Denaturation: The reaction is stopped by the addition of SDS-PAGE sample buffer. The samples are then heated to denature the proteins.
- SDS-PAGE and Fluorescence Detection: The samples are separated by SDS-PAGE. The gel
 is then visualized using a fluorescence scanner to detect the fluorescent signal from the
 Bocillin-FL bound to PBP2a.
- Data Analysis: The fluorescence intensity of the PBP2a band in each lane is quantified. The
 percentage of inhibition is calculated relative to the control lane (no inhibitor). The IC50 value
 is determined by plotting the percentage of inhibition against the logarithm of the inhibitor
 concentration and fitting the data to a dose-response curve.

Visualizations

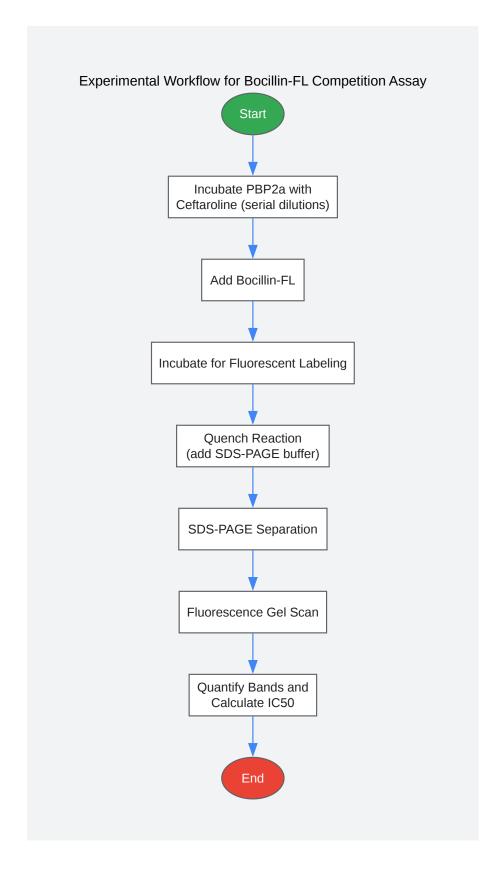




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Caption: Allosteric activation and subsequent inhibition of PBP2a by ceftaroline.





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Caption: Workflow for determining IC50 using the Bocillin-FL competition assay.



Conclusion

The potent anti-MRSA activity of ceftaroline is fundamentally linked to its high binding affinity for PBP2a, which is achieved through a unique allosteric mechanism. The quantitative data presented, primarily in the form of IC50 values, consistently demonstrate the superior binding of ceftaroline to PBP2a compared to other β -lactams. The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate the binding kinetics of novel antimicrobial agents against this critical resistance determinant. Further research to elucidate the specific kinetic and thermodynamic parameters of ceftaroline's interaction with both the allosteric and active sites of PBP2a will provide a more complete understanding of its mechanism of action and aid in the development of next-generation antibiotics.

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